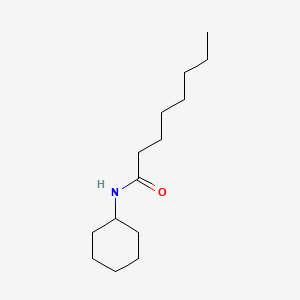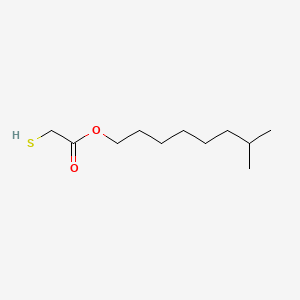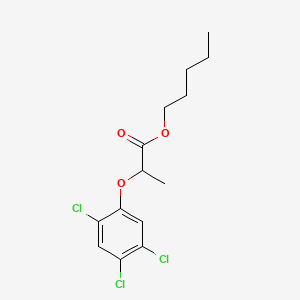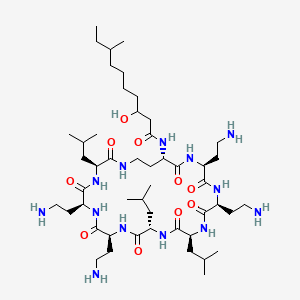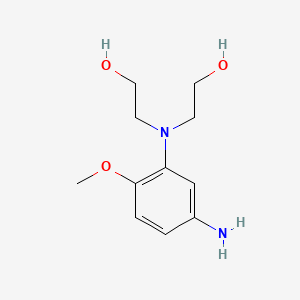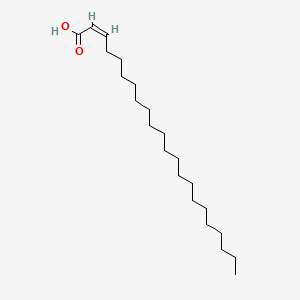
(Z)-Docosenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond in the cis configuration, located at the 13th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in mustard and rapeseed oils.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-Docosenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of triglycerides found in oils rich in erucic acid, such as mustard or rapeseed oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under elevated temperatures to break down the triglycerides into free fatty acids, including this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. The oil is first extracted from seeds using mechanical pressing or solvent extraction. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to obtain pure this compound.
化学反応の分析
Types of Reactions
(Z)-Docosenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation of this compound can convert it into saturated docosanoic acid.
Esterification: It reacts with alcohols to form esters, which are commonly used in the production of biodiesel.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.
Reduction: Saturated docosanoic acid.
Esterification: Fatty acid esters.
Substitution: Halogenated fatty acids.
科学的研究の応用
Chemistry
(Z)-Docosenoic acid is used as a precursor in the synthesis of various chemical compounds, including surfactants, lubricants, and plasticizers. Its long carbon chain and unsaturation make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and the effects of dietary fatty acids on health.
Medicine
This compound has been investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and its anti-inflammatory properties. It is also studied for its potential use in treating metabolic disorders and certain types of cancer.
Industry
In the industrial sector, this compound is used in the production of biodegradable lubricants, cosmetics, and personal care products. Its esters are used as plasticizers in the manufacturing of polymers and resins.
作用機序
The mechanism of action of (Z)-Docosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. In metabolic pathways, this compound is metabolized by beta-oxidation to produce energy.
類似化合物との比較
Similar Compounds
Oleic acid: Another monounsaturated omega-9 fatty acid with a shorter carbon chain (C18:1).
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Arachidonic acid: A polyunsaturated omega-6 fatty acid with four double bonds.
Uniqueness
(Z)-Docosenoic acid is unique due to its long carbon chain and single cis double bond, which confer specific physical and chemical properties. Its high melting point and stability make it suitable for industrial applications, while its biological effects are distinct from shorter-chain fatty acids.
特性
CAS番号 |
28929-01-3 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC名 |
(Z)-docos-2-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20- |
InChIキー |
ATNNLHXCRAAGJS-MRCUWXFGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCC/C=C\C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


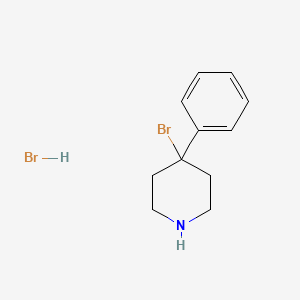
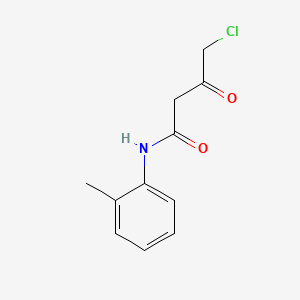
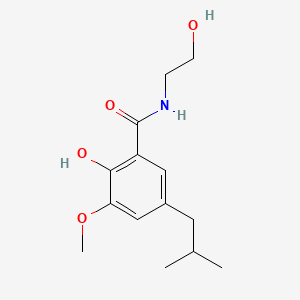
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
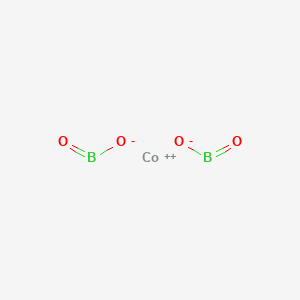
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
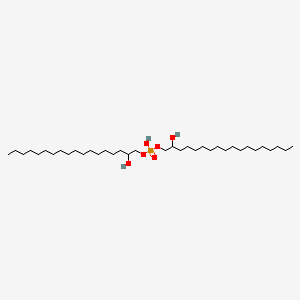
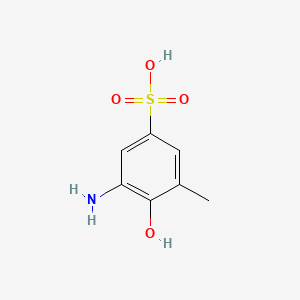
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
